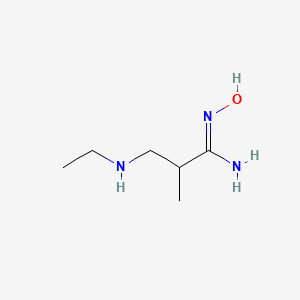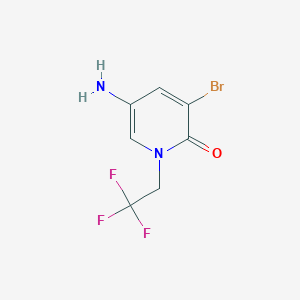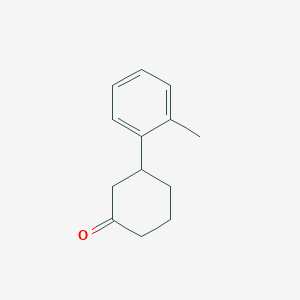
1-Bromo-4-iodoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-iodoisoquinoline is an organic compound with the molecular formula C9H5BrIN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, a selective synthesis of 4-bromoisoquinoline can be achieved using palladium-catalyzed reactions. The process involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to afford 4-bromoisoquinoline . This method can be adapted to introduce both bromine and iodine atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of palladium and copper catalysts, along with appropriate solvents such as acetonitrile (MeCN), ensures high yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form isoquinoline N-oxides or reduction to form dehalogenated isoquinolines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Catalysts: Often used in conjunction with palladium to enhance reaction efficiency.
Solvents: Acetonitrile (MeCN) and dichloromethane (CH2Cl2) are commonly used solvents.
Major Products Formed
Substituted Isoquinolines: Products formed through substitution reactions.
Isoquinoline N-oxides: Formed through oxidation reactions.
Dehalogenated Isoquinolines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-Bromo-4-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-iodoisoquinoline involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
4-Iodoisoquinoline: Similar in structure but lacks the bromine atom.
1-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
Uniqueness
1-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic and medicinal chemistry applications .
Propiedades
Fórmula molecular |
C9H5BrIN |
|---|---|
Peso molecular |
333.95 g/mol |
Nombre IUPAC |
1-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H |
Clave InChI |
CJNVZIQFIAKORR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=C2Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)






![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
